3,4-dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide
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Overview
Description
3,4-Dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrazine ring and the attachment of the ribofuranosyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazine ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities. These derivatives can be further studied for their therapeutic potential .
Scientific Research Applications
3,4-Dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA during replication. This incorporation disrupts DNA synthesis, leading to the inhibition of cell proliferation and induction of apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Fludarabine: Another purine nucleoside analogue with similar antitumor activity.
Cladribine: Used in the treatment of certain types of leukemia.
Nelarabine: Specifically targets T-cell acute lymphoblastic leukemia.
Uniqueness
3,4-Dihydro-3-oxo-4-beta-D-ribofuranosyl-2-pyrazinecarboxamide is unique due to its specific structure, which allows it to target indolent lymphoid malignancies effectively. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c11-8(17)5-9(18)13(2-1-12-5)10-7(16)6(15)4(3-14)19-10/h1-2,4,6-7,10,14-16H,3H2,(H2,11,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXWUBIIHFDOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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